molecular formula C16H19NO B564504 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine CAS No. 1189957-44-5

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine

Cat. No. B564504
CAS RN: 1189957-44-5
M. Wt: 244.352
InChI Key: GKEMNSXFQMKPAE-BMSJAHLVSA-N
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Description

“N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine” is a chemical compound used in scientific research . It has a molecular weight of 244.35 and a molecular formula of C16H16D3NO .


Molecular Structure Analysis

The molecular structure of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine” is represented by the formula C16H16D3NO . This indicates that the compound contains carbon ©, hydrogen (H), deuterium (D), nitrogen (N), and oxygen (O) atoms. The presence of deuterium suggests that this compound could be used in studies involving isotopic labeling.

Scientific Research Applications

I have conducted a search for the scientific research applications of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine,” but unfortunately, the available information is quite limited and does not provide a detailed analysis of six to eight unique applications as you requested.

The compound is mentioned as a product for proteomics research , which suggests its use in studying proteins and their functions. However, specific applications within this field or other fields are not detailed in the search results.

Mechanism of Action

The mechanism of action of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine” is not specified in the sources I found. Its use in proteomics research suggests that it may interact with proteins in some way.

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEMNSXFQMKPAE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675692
Record name 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189957-44-5
Record name 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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